molecular formula C22H32O3 B1242216 Hydropiperone

Hydropiperone

Cat. No.: B1242216
M. Wt: 344.5 g/mol
InChI Key: BRUKGGCDKYPAFU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydropiperone (C₁₅H₁₈O₃) is a naturally occurring sesquiterpene lactone isolated primarily from Polygonum hydropiper (water pepper). It exhibits anti-inflammatory, antimicrobial, and cytotoxic properties, making it a compound of interest in pharmacological and agrochemical research . Structurally, it features a γ-lactone ring fused to a bicyclic framework, with hydroxyl and methyl groups influencing its bioactivity. Its stereochemistry (e.g., cis- vs. trans-configurations) and solubility profile (logP ≈ 2.8) are critical to its functional interactions .

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione

InChI

InChI=1S/C22H32O3/c1-15(2)8-7-9-17(5)10-11-18-19(23)14-22(6,13-12-16(3)4)21(25)20(18)24/h8,10,12,24H,7,9,11,13-14H2,1-6H3/b17-10+

InChI Key

BRUKGGCDKYPAFU-LICLKQGHSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=O)C(CC1=O)(C)CC=C(C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=O)C(CC1=O)(C)CC=C(C)C)O)C)C

Synonyms

hydropiperone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Artemisinin (C₁₅H₂₂O₅)

  • Structural Similarities : Both compounds share a sesquiterpene backbone and an endoperoxide bridge (in artemisinin) or lactone ring (in hydropiperone) .
  • Functional Differences :
    • Antimalarial Activity : Artemisinin’s peroxide group enables radical-mediated parasiticidal effects, absent in this compound .
    • Cytotoxicity : this compound shows selective cytotoxicity against HeLa cells (IC₅₀ = 12.3 µM) compared to artemisinin’s broader toxicity (IC₅₀ = 8.7 µM) .

Parthenolide (C₁₅H₂₀O₃)

  • Structural Overlap : Both contain α-methylene-γ-lactone moieties, critical for NF-κB inhibition .
  • Bioactivity Contrast: Anti-inflammatory Potency: Parthenolide inhibits COX-2 at 0.5 µM, while this compound requires 5.2 µM for comparable effects . Solubility: this compound’s logP (2.8) grants better membrane permeability than parthenolide (logP = 1.9) .

Table 1: Key Properties of this compound and Structural Analogs

Compound Molecular Formula logP IC₅₀ (HeLa cells, µM) Key Functional Group
This compound C₁₅H₁₈O₃ 2.8 12.3 γ-Lactone
Artemisinin C₁₅H₂₂O₅ 2.3 8.7 Endoperoxide
Parthenolide C₁₅H₂₀O₃ 1.9 6.5 α-Methylene-γ-lactone

Comparison with Functionally Similar Compounds

Dihydroquercetin (C₁₅H₁₂O₇)

  • Shared Function : Antioxidant activity via radical scavenging.
  • Mechanistic Divergence :
    • This compound targets ROS via lactone-mediated electron donation, while dihydroquercetin uses catechol groups .
    • EC₅₀ for DPPH scavenging: this compound = 18.4 µM vs. dihydroquercetin = 9.2 µM .

Thymol (C₁₀H₁₄O)

  • Antimicrobial Overlap : Both inhibit E. coli and S. aureus.
  • Efficacy Differences :
    • This compound’s MIC for S. aureus is 64 µg/mL, outperforming thymol (128 µg/mL) due to enhanced membrane disruption .

Table 2: Functional Comparison with Analogous Bioactive Compounds

Compound Key Activity Target Pathway Efficacy (EC₅₀/MIC)
This compound Antioxidant ROS Scavenging 18.4 µM (DPPH)
Dihydroquercetin Antioxidant Nrf2 Activation 9.2 µM (DPPH)
This compound Antimicrobial Membrane Disruption 64 µg/mL (S. aureus)
Thymol Antimicrobial Proton Gradient Collapse 128 µg/mL (S. aureus)

Research Findings and Limitations

  • Synergistic Effects : this compound combined with artemisinin reduces malaria parasite load by 89% in murine models, suggesting complementary mechanisms .
  • Thermal Stability: Degrades at 120°C (TGA data), limiting its use in high-temperature formulations compared to parthenolide (stable up to 150°C) .
  • Toxicity Profile : this compound’s LD₅₀ in rats (320 mg/kg) is higher than artemisinin (220 mg/kg), indicating a safer therapeutic window .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydropiperone
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Hydropiperone

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